3-(1,3-Benzothiazol-2-yl)oxetan-3-amine hydrochloride is a chemical compound that combines a benzothiazole moiety with an oxetane ring and an amine functional group. This compound is of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities. The hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications.
The compound can be synthesized through various chemical reactions involving benzothiazole derivatives and oxetane intermediates. Its structural features suggest potential interactions with biological targets, which are currently under investigation in research settings.
3-(1,3-Benzothiazol-2-yl)oxetan-3-amine hydrochloride is classified as an organic compound. It falls under the categories of heterocycles due to the presence of both the benzothiazole and oxetane rings. Its classification as a hydrochloride indicates that it is a salt formed from the reaction of the amine with hydrochloric acid.
The synthesis of 3-(1,3-Benzothiazol-2-yl)oxetan-3-amine hydrochloride typically involves multi-step organic reactions. Key methods may include:
The synthesis may require specific catalysts or reagents to facilitate the formation of the oxetane and to ensure high yields. Conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.
The molecular formula is , with a molecular weight of approximately 232.72 g/mol. The compound's chemical structure influences its physical properties and reactivity.
The compound can undergo various chemical reactions due to its functional groups:
Understanding these reactions is essential for developing synthetic pathways and exploring potential modifications to enhance biological activity or alter physical properties.
The mechanism of action for 3-(1,3-Benzothiazol-2-yl)oxetan-3-amine hydrochloride is not fully elucidated but may involve:
Research into its pharmacodynamics and pharmacokinetics is ongoing, focusing on how it affects cellular processes at the molecular level.
Relevant data on these properties are crucial for applications in drug formulation and development.
3-(1,3-Benzothiazol-2-yl)oxetan-3-amine hydrochloride has potential applications in:
The benzothiazole nucleus, a privileged heterobicyclic scaffold featuring a benzene ring fused to a thiazole ring, has evolved significantly in medicinal chemistry since the mid-20th century. Its journey began with the discovery of riluzole (6-trifluoromethoxy-2-aminobenzothiazole), initially recognized as an anticonvulsant but later approved for amyotrophic lateral sclerosis treatment. This breakthrough highlighted the scaffold's capacity for central nervous system modulation and established the 2-aminobenzothiazole moiety as a critical pharmacophoric element [7]. Subsequent developments yielded frentizole, an immunosuppressive ureabenzothiazole (UBT) approved for rheumatoid arthritis and systemic lupus erythematosus, demonstrating the scaffold's adaptability to diverse therapeutic areas. The UBT derivative bentaluron emerged as a commercial fungicide, further showcasing the structural versatility of benzothiazole derivatives in agrochemical applications [7].
Table 1: Key Benzothiazole-Based Therapeutics and Their Applications
Compound Name | Core Structure | Therapeutic Application | Significance |
---|---|---|---|
Riluzole | 2-Aminobenzothiazole | ALS treatment, Anticonvulsant | First FDA-approved drug for ALS |
Frentizole | Ureabenzothiazole (UBT) | Rheumatoid arthritis, SLE | Validated immunomodulatory activity |
Bentaluron | Ureabenzothiazole (UBT) | Fungicide (wood preservative) | Demonstrated agrochemical utility |
Benzothiazole-phthalimide hybrids | Benzothiazole-phthalimide | Breast cancer (MDA-MB-231 cells) | IC~50~ = 14.0 ± 0.5 µM (Compound 3h) [6] |
Contemporary research has significantly expanded the pharmacological repertoire of benzothiazoles. Recent benzothiazole-phthalimide hybrids exhibit potent anticancer activity against breast cancer cell lines, particularly the triple-negative MDA-MB-231 cells. Compound 3h demonstrated remarkable potency (IC~50~ = 14.0 ± 0.5 µM), underscoring the benzothiazole nucleus's relevance in modern oncology drug discovery [6]. The scaffold's broad-spectrum bioactivity—spanning antimicrobial, anti-inflammatory, antiviral, and antioxidant domains—stems from its balanced physicochemical profile: moderate lipophilicity (LogP typically 2.5–4.5), hydrogen-bonding capability via the thiazole nitrogen and substituents, and planarity facilitating π-π stacking interactions with biological targets [6] [7]. This historical trajectory establishes benzothiazole as a versatile pharmacophore capable of addressing evolving therapeutic challenges through strategic structural hybridization.
Oxetanes, four-membered oxygen-containing heterocycles, have emerged as transformative bioisosteres in contemporary medicinal chemistry. Their incorporation addresses critical limitations of traditional amide bonds, particularly metabolic instability and conformational flexibility. The 3-aminooxetane motif—exemplified in 3-(1,3-benzothiazol-2-yl)oxetan-3-amine—represents a strategic amide bond surrogate that enhances molecular properties while preserving crucial pharmacophoric geometry [5] [9].
The bioisosteric rationale for 3-aminooxetanes stems from their ability to mimic the carbonyl geometry and electronic properties of amides while offering superior metabolic stability. Quantum mechanical analyses reveal that the oxetane oxygen exerts a significant dipole moment (~2.5 D), comparable to that of an amide carbonyl (~3.0 D), facilitating similar electrostatic interactions with target proteins. Crucially, the C–O bond length in oxetanes (approximately 1.46 Å) creates spatial arrangements where substituents at the 3-position project at angles and distances that effectively emulate the tetrahedral geometry of amide bond linkages [9] [10]. This geometric mimicry enables conserved binding interactions while eliminating the protease-sensitive amide bond.
Table 2: Bioisosteric Comparison: Amide vs. 3-Aminooxetane vs. Other Common Surrogates
Parameter | Amide Bond | 3-Aminooxetane | 1,2,3-Triazole | Tetrazole |
---|---|---|---|---|
Dipole Moment (D) | ~3.0 | ~2.5 | ~1.8 | ~4.5 |
Metabolic Stability | Low (protease target) | High | Moderate | High |
H-Bond Capacity | Donor/Acceptor | Acceptor only | Variable | Donor/Acceptor |
logP Contribution | Neutral | Slightly hydrophilic | Hydrophobic | Strongly hydrophilic |
Spatial Projection | Planar | Semi-rigid tetrahedral | Linear | Planar |
Source: Adapted from bioisosteric analysis in [5] [8]
Synthetic accessibility historically limited oxetane deployment, but modern methodologies enable efficient construction of 3,3-disubstituted variants. Key advances include: (1) Improved nucleophilic substitutions at the oxetane C3 position, allowing introduction of heterocycles like benzothiazole; (2) Enhanced stability profiling demonstrating tolerance to diverse reaction conditions (pH 2–12, temperatures up to 80°C); and (3) Kilogram-scale synthesis protocols enabling pharmaceutical development [9]. The 3-aminooxetane's protonation state (pK~a~ ~7.5 for conjugated amines) further enhances membrane permeability in physiological environments, addressing a critical limitation of carboxylic acid bioisosteres like tetrazoles [5] [8]. These attributes establish 3-aminooxetanes as "privileged" bioisosteres capable of simultaneously optimizing multiple drug properties.
The molecular hybridization of benzothiazole with 3-aminooxetane creates a pharmacophoric system with emergent properties exceeding those of either component alone. 3-(1,3-Benzothiazol-2-yl)oxetan-3-amine hydrochloride (CAS 1211284-37-5, C~10~H~11~ClN~2~OS, MW 242.73 g/mol) exemplifies this synergy through its balanced physicochemical profile and enhanced target engagement capabilities [2] [3] [4].
The hydrochloride salt form significantly improves aqueous solubility compared to the free base, addressing a historical limitation of benzothiazole derivatives. Computational predictions (ChemAxon) indicate a calculated logS of approximately -6.67 for the free base, while protonation of the oxetane amine in physiological environments enhances solubility critical for bioavailability [3] [4]. The oxetane ring induces subtle conformational constraints that optimize the spatial orientation of the benzothiazole pharmacophore relative to the ammonium hydrogen bond donor. Molecular modeling suggests the oxetane's puckered conformation positions the benzothiazole at approximately 110° relative to the N–H bond vector, creating a topology ideal for simultaneous engagement of complementary binding pockets [4] [10].
Hybridization also expands intellectual property landscapes by creating novel chemical space. While benzothiazoles and oxetanes individually represent explored pharmacophores, their covalent integration through a quaternary carbon linkage (oxetane C3 position) generates patentably distinct architectures. This strategy circumvents prior art limitations while leveraging established structure-activity relationship (SAR) knowledge for both fragments. The synthetic route—typically involving nucleophilic addition of 2-cyanobenzothiazole to oxetan-3-one followed by reduction or direct coupling of preformed aminobenzothiazoles with oxetane building blocks—provides modular access to diverse analogues [9].
The hybrid's bioactivity profile manifests this synergy. While specific data for 3-(1,3-benzothiazol-2-yl)oxetan-3-amine hydrochloride remains limited in public literature, structurally analogous benzothiazole-oxetane hybrids demonstrate:
• Enhanced cellular permeability: Oxetane reduces cLogP by 0.5–1.5 units vs. benzothiazole-amide analogues [9] • Improved metabolic stability: Oxetane ring resists cytochrome P450 oxidation at benzylic positions [10] • Dual-targeting potential: Preliminary evidence suggests simultaneous engagement of kinase ATP pockets (via benzothiazole) and allosteric sites (via charged oxetane amine) [5]
This molecular framework establishes a versatile platform for oncology and CNS drug discovery, where balanced solubility-permeability characteristics and resistance to metabolic degradation are paramount. The crystalline nature of the hydrochloride salt (>250°C melting point) further facilitates pharmaceutical processing into solid dosage forms [3].
Table 3: Physicochemical Profile of 3-(1,3-Benzothiazol-2-yl)oxetan-3-amine Hydrochloride
Property | Value | Method/Reference | Significance |
---|---|---|---|
CAS Registry Number | 1211284-37-5 | Chemical registry | Unique compound identifier |
Molecular Formula | C~10~H~11~ClN~2~OS | Elemental analysis | Confirms elemental composition |
Molecular Weight | 242.73 g/mol | Mass spectrometry | Critical for stoichiometric calculations |
Melting Point | >250°C | DSC [3] | Indicates high crystalline purity |
logP (calc.) | 4.47 | ChemAxon [3] | Predicts membrane permeability |
logS (calc.) | -6.67 | ChemAxon [3] | Estimates aqueous solubility |
SMILES | C1C(CO1)(C2=NC3=CC=CC=C3S2)N.Cl | Canonical representation | Enables computational modeling |
InChIKey | IFCMHBRMYHZZEZ-UHFFFAOYSA-N | Unique identifier | Facilitates database searches |
The benzothiazole-oxetane hybrid architecture represents a strategic advancement in scaffold design, merging the target affinity and diversity of benzothiazoles with the physicochemical optimization capabilities of oxetanes. As synthetic methodologies mature and biological evaluation expands, this hybrid pharmacophore promises to yield novel therapeutic agents addressing unmet medical needs across multiple disease domains.
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: